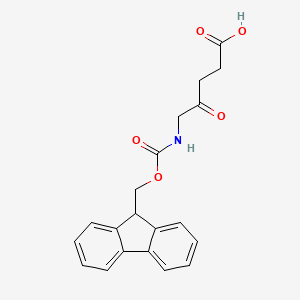

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

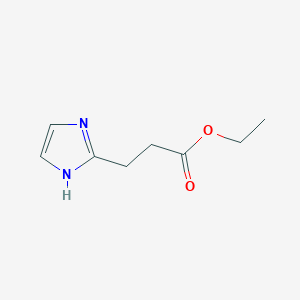

This compound is a derivative of glutamic acid . It is also known as Fmoc-5-Ava-OH or Fmoc-5-aminopentanoic acid .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, the Arndt-Eistert protocol was successfully applied starting from commercially available N ‐ { [ (9 H ‐fluoren‐9‐yl)methoxy]carbonyl}‐protected (Fmoc) α‐amino acids leading to enantiomerically pure N ‐Fmoc‐protected β‐amino acids in only two steps and with high yield .Molecular Structure Analysis

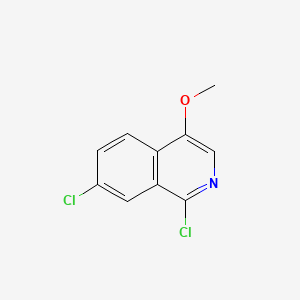

The molecular structure of this compound can be represented by the formula C20H21NO4 . The InChI code for this compound is InChI=1S/C20H21NO4/c22-19 (23)11-5-6-12-21-20 (24)25-13-18-16-9-3-1-7-14 (16)15-8-2-4-10-17 (15)18/h1-4,7-10,18H,5-6,11-13H2, (H,21,24) (H,22,23) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 339.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass of this compound is 339.14705815 g/mol .Scientific Research Applications

Synthesis and Applications in Solid Phase Synthesis

- Bleicher, Lutz, and Wuethrich (2000) explored the use of derivatives like 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid in solid phase synthesis, highlighting their improved acid stability compared to standard resins. This facilitates the immobilization and modification of carboxylic acids and amines, enabling high-yield product release upon treatment with TFA (Bleicher, Lutz, & Wuethrich, 2000).

Development of Enantiomerically Pure Amino Acids

- Ellmerer-Müller et al. (1998) reported on the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids using an Arndt-Eistert protocol starting from Fmoc α-amino acids. This process is efficient, yielding high-quality amino acids in just two steps (Ellmerer-Müller et al., 1998).

Role in Biosynthesis of Biologically Active Porphyrins

- Shrestha-Dawadi and Lugtenburg (2003) described a scheme for preparing isotopomers of 5-aminolevulinic acid, a precursor in the biosynthesis of porphyrins like chlorophyll and heme. This research offers insights into photosynthesis and oxygen transport mechanisms (Shrestha-Dawadi & Lugtenburg, 2003).

Use in Peptide Bond Protection

- Johnson, Quibell, Owen, and Sheppard (1993) developed N,O-Bis-Fmoc derivatives as intermediates for peptides with reversibly protected tertiary peptide bonds. This method helps in solid phase peptide synthesis by inhibiting interchain association (Johnson, Quibell, Owen, & Sheppard, 1993).

In Synthesis and Structure of W(CO)5 Complexes

- Kowalski et al. (2009) synthesized W(CO)5 complexes of 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid for IR-detectable metal–carbonyl tracers. These complexes showed thermal stability and intense absorption bands, useful in spectroelectrochemistry studies (Kowalski et al., 2009).

Preparation of N-Fmoc-Protected β2-Homoamino Acids

- Šebesta and Seebach (2003) described the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains. This process is crucial for the large-scale preparation of Fmoc-β2hXaa-OH for β-peptide syntheses (Šebesta & Seebach, 2003).

Self-Assembled Structures of Fmoc Modified Amino Acids

- Gour et al. (2021) studied the self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids. These findings pave the way for designing novel self-assembled architectures with potential applications in various fields (Gour et al., 2021).

Mechanism of Action

Target of Action

Fmoc-5-aminolevulinic acid (Fmoc-ALA) is primarily used as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The primary targets of Fmoc-ALA are therefore the amines that it protects during peptide synthesis.

Mode of Action

Fmoc-ALA acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with Fmoc-Cl . The Fmoc group is base-labile and can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-ALA is involved in the peptide synthesis pathway. It is used to protect amines during the synthesis process . After the peptide bond formation, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .

Pharmacokinetics

It is known that the fmoc group is rapidly removed by a base .

Result of Action

The primary result of Fmoc-ALA’s action is the protection of amines during peptide synthesis . This allows for the controlled formation of peptide bonds without unwanted side reactions. After the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .

Action Environment

The action of Fmoc-ALA is highly dependent on the chemical environment. It requires a base for the removal of the Fmoc group . The reaction is typically carried out in an organic solvent such as N,N-dimethylformamide (DMF) . The reaction conditions, including temperature and pH, can also influence the efficiency of the Fmoc protection and deprotection processes .

properties

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-13(9-10-19(23)24)11-21-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2,(H,21,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPYMFLIIGLEOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624860 |

Source

|

| Record name | 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160111-41-1 |

Source

|

| Record name | 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)